molecular formula C14H22O B2506975 [(2-Ethylhexyl)oxy]benzene CAS No. 82001-49-8

[(2-Ethylhexyl)oxy]benzene

Cat. No.: B2506975
CAS No.: 82001-49-8
M. Wt: 206.329
InChI Key: GNHHTMCCZGLPPY-UHFFFAOYSA-N
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Description

[(2-Ethylhexyl)oxy]benzene is an organic compound with the chemical formula C14H22O. It appears as a colorless or pale yellow liquid and is known for its aromatic odor. This compound is often used as a solvent and reaction medium in organic synthesis .

Preparation Methods

[(2-Ethylhexyl)oxy]benzene can be synthesized through various methods. One common method involves the reaction of 2-ethylhexylphenol with dichloroethyl phosphate . The reaction typically requires controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

[(2-Ethylhexyl)oxy]benzene undergoes several types of chemical reactions, including:

Scientific Research Applications

[(2-Ethylhexyl)oxy]benzene has a wide range of applications in scientific research:

Comparison with Similar Compounds

[(2-Ethylhexyl)oxy]benzene can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of an ethylhexyl group and an aromatic benzene ring, providing distinct solubility and reactivity characteristics.

Properties

IUPAC Name

2-ethylhexoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHHTMCCZGLPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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